molecular formula C9H12N4O B11813721 N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine

N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine

Cat. No.: B11813721
M. Wt: 192.22 g/mol
InChI Key: OPUITZXFZANUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, an isoxazole ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine typically involves the formation of the pyrazole and isoxazole rings followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the isoxazole ring can be formed via the reaction of hydroxylamine with a β-keto ester .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and isoxazole derivatives, such as:

Uniqueness

N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C9H12N4O/c1-10-5-8-3-9(12-14-8)7-4-11-13(2)6-7/h3-4,6,10H,5H2,1-2H3

InChI Key

OPUITZXFZANUKK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NO1)C2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.